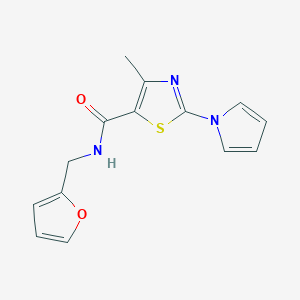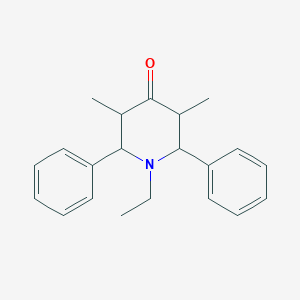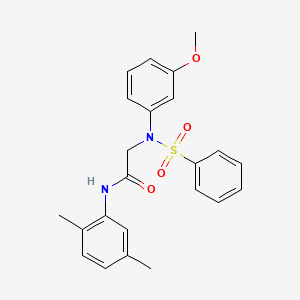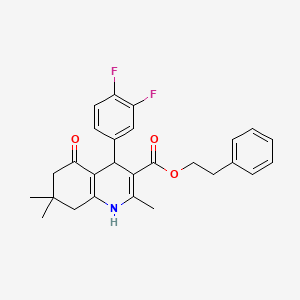
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was originally developed as an immunosuppressant drug and has been approved by the FDA for the treatment of multiple sclerosis. However, recent research has revealed that FTY720 has a wide range of biological activities that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
FTY720's mechanism of action is complex and involves multiple pathways. FTY720 is phosphorylated by sphingosine kinase 2, which results in the formation of FTY720-phosphate. FTY720-phosphate binds to sphingosine-1-phosphate receptors, which are involved in various cellular processes, including cell proliferation, migration, and survival. FTY720-phosphate also has immunomodulatory effects by inhibiting the egress of lymphocytes from lymphoid organs.
Biochemical and Physiological Effects:
FTY720 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation in cancer cells. FTY720 has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, FTY720 has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. FTY720 is also stable and can be stored for long periods of time. However, FTY720 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. FTY720 is also a complex molecule with multiple biological activities, which can make it difficult to study specific mechanisms of action.
Future Directions
There are several future directions for research on FTY720. One area of research is the development of FTY720 analogs with improved pharmacological properties. Another area of research is the investigation of FTY720's potential to treat other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand FTY720's mechanism of action and its effects on various cellular pathways.
Synthesis Methods
FTY720 is synthesized from the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with furfuryl bromide and 1H-pyrrole-1-carboxaldehyde. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield FTY720.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, anti-cancer, and neuroprotective effects. FTY720 has also been investigated for its potential to treat a variety of diseases, including multiple sclerosis, cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHAPQLZAJTFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4925173.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)